molecular formula C14H22N2 B1267869 1-Benzyl-4-(dimethylamino)piperidine CAS No. 64168-08-7

1-Benzyl-4-(dimethylamino)piperidine

Cat. No. B1267869
CAS RN: 64168-08-7
M. Wt: 218.34 g/mol
InChI Key: OBVYWDMYARWZRA-UHFFFAOYSA-N
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Description

1-Benzyl-4-(dimethylamino)piperidine, also known as 1-benzyl-N,N-dimethyl-4-piperidinamine, is a chemical compound with the molecular formula C14H22N2 . It has a molecular weight of 218.34 . The compound is typically stored at room temperature and appears as a liquid .


Molecular Structure Analysis

The InChI code for 1-Benzyl-4-(dimethylamino)piperidine is 1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Benzyl-4-(dimethylamino)piperidine is a liquid at room temperature . It has a molecular weight of 218.34 and a molecular formula of C14H22N2 .

Scientific Research Applications

Role in Drug Designing

Piperidines, including “1-Benzyl-4-(dimethylamino)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Formation of Various Piperidine Derivatives

“1-Benzyl-4-(dimethylamino)piperidine” can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Applications

Piperidine derivatives, including “1-Benzyl-4-(dimethylamino)piperidine”, are being utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers .

Antimicrobial and Antifungal Applications

Piperidine derivatives are also used as antimicrobial and antifungal agents . They have been effective in treating various microbial and fungal infections .

Analgesic and Anti-inflammatory Applications

“1-Benzyl-4-(dimethylamino)piperidine” and its derivatives have been used as analgesic and anti-inflammatory agents . They have shown significant results in reducing pain and inflammation .

Antipsychotic Applications

Piperidine derivatives are used as antipsychotic agents . They have been effective in treating various psychiatric disorders .

Modulation of N-methyl-D-aspartate Receptors

“1-Benzyl-4-(dimethylamino)piperidine” has molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors . This modulation can have various therapeutic implications .

Reducing the Effects of Alcohol Dependence

“1-Benzyl-4-(dimethylamino)piperidine” is utilized as a mechanism for reducing the effects of alcohol dependence . It can potentially help in the treatment of alcohol addiction .

Mechanism of Action

While the exact mechanism of action for 1-Benzyl-4-(dimethylamino)piperidine is not specified in the search results, related compounds have been found to inhibit acetylcholinesterase . This suggests that 1-Benzyl-4-(dimethylamino)piperidine may have similar biological activities.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The binding sites of similar compounds have been studied, providing insights into their high potency in inhibiting acetylcholinesterase . These findings could guide the design of improved acetylcholinesterase inhibitors, potentially leading to new therapeutics for conditions like Alzheimer’s disease .

Relevant Papers The search results included several peer-reviewed papers related to 1-Benzyl-4-(dimethylamino)piperidine . These papers could provide further insights into the properties and potential applications of this compound.

properties

IUPAC Name

1-benzyl-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVYWDMYARWZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328982
Record name 1-Benzyl-4-(dimethylamino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(dimethylamino)piperidine

CAS RN

64168-08-7
Record name 1-Benzyl-4-(dimethylamino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-1-benzylpiperidine (1.47 g, 7.7 mmol) in CF3 CH2OH (14 ml) were added molecular sieve 4 Å (5), and paraformaldehyde (0.51 g, 17 mmol). After stirring at RT for 1 h, NaCNBH3 (2.5 g, 39.8 mmol) was added and stirred for 16 h at RT. The reaction was stopped by addition of H2O and the product was extracted with (4:1) (Et2O:CH2Cl2). Organic fractions were combined and washed with brine (2×), dried over MgSO4, filtered and concentrated to give a crude material which was purified by silica flash chromatography to afford 4-dimethylamino-1-benzylpiperidine (80% yield). FAB Mass [M+1]+35Cl 219.
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Synthesis routes and methods II

Procedure details

To a suspension of 0.5 g. of platinum oxide in 25 ml. of ethanol (prereduced as described above) was added a solution of the 1-benzyl-4-methylaminopiperidine and 29.7 ml. of 37 percent aqueous formaldehyde in 60 ml. of ethanol. This suspension was reduced at 50 psi of hydrogen until one equivalent of hydrogen was consumed. The mixture was then filtered and the filtrate concentrated in vacuo. A solution of the residue in benzene was extracted with dilute hydrochloric acid. The aqueous phase was made alkaline with 40 percent aqueous sodium hydroxide and extracted with methylene chloride. The organic layer was dried over anhydrous potassium carbonate and concentrated in vacuo to afford 1-benzyl-4-dimethylaminopiperidine.
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Synthesis routes and methods III

Procedure details

To a solution of 4-amino-1-benzylpiperidine (1.47 g, 7.7 mmol) in CF3CH2OH (14 ml) were added molecular sieve 4 Å (5 g), and paraformaldehyde (0.51 g, 17 mmol). After stirring at RT for 1 h, NaCNBH3 (2.5 g, 39.8 mmol) was added and stirred for 16 h at RT. The reaction was stopped by addition of H2O and the product was extracted with (4:1) (Et2O:CH2Cl2). Organic fractions were combined and washed with brine (2×), dried over MgSO4, filtered and concentrated to give a crude material which was purified by silica flash chromatography to afford 4-dimethylamino-1-benzylpiperidine (80% yield). FAB Mass [M+1]+35Cl 219.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.51 g
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reactant
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14 mL
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solvent
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2.5 g
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reactant
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